N-(Cyclohexyloxy)-4-nitro-N-(phenylcarbamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclohexyloxy)-4-nitro-N-(phenylcarbamoyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyclohexyloxy group, a nitro group, and a phenylcarbamoyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexyloxy)-4-nitro-N-(phenylcarbamoyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of Phenylcarbamoyl Group: The phenylcarbamoyl group is introduced via a reaction between the nitrobenzene derivative and phenyl isocyanate.
Cyclohexyloxy Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohexyloxy)-4-nitro-N-(phenylcarbamoyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclohexyloxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions with heat.
Major Products
Reduction: Formation of N-(Cyclohexyloxy)-4-amino-N-(phenylcarbamoyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Hydrolysis: Formation of 4-nitrobenzoic acid and phenylcarbamoyl amine.
Scientific Research Applications
N-(Cyclohexyloxy)-4-nitro-N-(phenylcarbamoyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Cyclohexyloxy)-4-nitro-N-(phenylcarbamoyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylcarbamoyl group may also interact with proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(Cyclohexyloxy)-4-nitrobenzamide: Lacks the phenylcarbamoyl group.
N-(Phenylcarbamoyl)-4-nitrobenzamide: Lacks the cyclohexyloxy group.
4-Nitro-N-(phenylcarbamoyl)benzamide: Lacks the cyclohexyloxy group.
Uniqueness
N-(Cyclohexyloxy)-4-nitro-N-(phenylcarbamoyl)benzamide is unique due to the presence of all three functional groups (cyclohexyloxy, nitro, and phenylcarbamoyl) on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
113459-98-6 |
---|---|
Molecular Formula |
C20H21N3O5 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-cyclohexyloxy-4-nitro-N-(phenylcarbamoyl)benzamide |
InChI |
InChI=1S/C20H21N3O5/c24-19(15-11-13-17(14-12-15)23(26)27)22(28-18-9-5-2-6-10-18)20(25)21-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,18H,2,5-6,9-10H2,(H,21,25) |
InChI Key |
VXPZEAXCFDTHPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)ON(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.